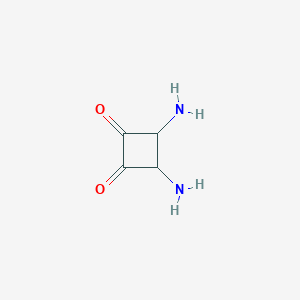

3,4-Diaminocyclobutane-1,2-dione

Description

Contextualization within Oxocarbon Chemistry

Oxocarbon chemistry is the study of compounds in which all or nearly all carbon atoms are bonded to oxygen or other chalcogens. A key subdivision of this field involves oxocarbon anions, such as the squarate dianion (C₄O₄²⁻), which is derived from squaric acid. rsc.org 3,4-Diaminocyclobutane-1,2-dione, also known as squaramide, is a direct derivative of squaric acid where the two hydroxyl groups are replaced by amino groups. rsc.orgwikipedia.org This substitution imparts unique electronic and structural properties to the molecule, positioning it as a significant entity within the realm of oxocarbon derivatives. rsc.org The core of these molecules is a four-membered carbon ring, which in the case of squaramides, exhibits a degree of aromatic character that contributes to their stability. nih.govarticleted.com

Historical Perspectives and Contemporary Research Relevance

The journey of squaric acid and its derivatives began in 1959 with its first synthesis by Cohen and Lacher. articleted.comarticleted.com While squaramides have been known since the 1950s, they have garnered broader attention from the research community only in the last decade. rsc.org This resurgence of interest is driven by their diverse applications in fields such as medicinal chemistry, materials science, and organocatalysis. rsc.orgnih.gov Contemporary research actively explores the potential of this compound and its substituted analogues as building blocks for novel therapeutic agents and advanced materials. nih.govgoogle.comnih.gov

Structural Relationship to Squaric Acid and its Derivatives

The parent compound, squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione), is a white, crystalline powder with a unique, nearly square-shaped molecular structure. articleted.comnist.gov It is a strong diprotic acid due to the resonance stabilization of the resulting anion. wikipedia.org The replacement of the hydroxyl groups of squaric acid with amino groups to form this compound significantly alters the molecule's properties. rsc.orgwikipedia.org This structural modification allows for the formation of a wide array of N-substituted squaramides through reactions with primary or secondary amines. wikipedia.org These derivatives retain the rigid, planar core of the squaric acid ring, a feature crucial for many of their applications. wikipedia.org

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 3,4-diaminocyclobut-3-ene-1,2-dione (B1223340) |

| CAS Number | 5231-89-0 |

| Molecular Formula | C₄H₄N₂O₂ |

| Molar Mass | 112.088 g/mol |

| Appearance | White solid |

| Melting Point | 338–340 °C (640–644 °F; 611–613 K) |

| Solubility | Soluble in water. Low solubility in non-polar solvents. |

Data sourced from multiple references. wikipedia.orgcymitquimica.comfishersci.ca

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N2O2 |

|---|---|

Molecular Weight |

114.10 g/mol |

IUPAC Name |

3,4-diaminocyclobutane-1,2-dione |

InChI |

InChI=1S/C4H6N2O2/c5-1-2(6)4(8)3(1)7/h1-2H,5-6H2 |

InChI Key |

DSYGTZHXERYDBE-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(=O)C1=O)N)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Strategies for 3,4 Diaminocyclobutane 1,2 Dione and Its Analogues

Precursor-Based Synthesis Routes

A common and effective strategy for synthesizing squaramides involves the use of readily available precursors derived from squaric acid.

Squaric acid esters, such as diethyl squarate and dimethyl squarate, are highly valuable and frequently used starting materials for the synthesis of squaramides. mdpi.comrsc.org These diesters of squaric acid serve as electrophilic four-membered ring systems, primed for reaction with nucleophiles. The reaction of diethyl squarate with a primary amine, for instance, is a widely adopted method for creating an N-aryl or N-alkyl linkage, forming the basis for a vast array of squaramide derivatives. rsc.org The synthesis of 3,4-dimethoxy-3-cyclobutene-1,2-dione (B1295040) (dimethyl squarate) itself is a key step, and it is employed as a precursor in the preparation of various compounds, including chiral squaramides. chemicalbook.com

The general synthetic pathway often involves the reaction of a squaric acid ester with an amine, leading to the substitution of one or both of the ester groups. For example, the reaction of diethyl squarate with an amine can yield a mono- or di-substituted squaramide, depending on the stoichiometry and reaction conditions. mdpi.com Similarly, uridine (B1682114) derivatives bearing a 3'-amino group have been reacted with diethyl squarate to produce the corresponding squaramide at the 3'-position. nih.gov

The following table provides examples of squaric acid esters used as precursors:

| Starting Material | Product Type | Reference |

| Diethyl Squarate | Cytisine-squaramide conjugates | mdpi.com |

| Diethyl Squarate | 3'-Squaramide-uridine derivatives | nih.gov |

| Dimethyl Squarate | Chiral squaramides | chemicalbook.com |

| Diethyl Squarate | N-aryl or N-alkyl linked squaramides | rsc.org |

The choice of amine reactant is crucial in determining the final structure and properties of the resulting squaramide. A wide variety of primary and secondary amines can be employed, leading to a diverse library of squaramide analogues. mdpi.comnih.gov For instance, the reaction of cytisine-monosquarate with amines such as ammonia (B1221849), propargylamine, and morpholine (B109124) has been shown to produce novel cytisine-squaramide conjugates. mdpi.com

The reactivity of the amine plays a significant role in the reaction outcome. While primary amines readily react with squaric acid esters, less nucleophilic amines may require the use of a Lewis acid catalyst, such as Zn(OTf)₂, to facilitate the reaction. researchgate.net This catalytic approach enhances the electrophilicity of the carbonyl carbons in the squarate, promoting the nucleophilic attack by the amine. researchgate.net The nature of the amine also influences the subsequent reactivity of the squaramide intermediate. After the first addition-elimination sequence, a mixed squaramide ester is formed, which is less electrophilic than the starting squarate. This intermediate can then react with a second, different amine to yield asymmetrical bis-squaramides. nih.gov

The following table summarizes various amine reactants used in squaramide synthesis:

| Amine Reactant | Resulting Squaramide Type | Reference |

| Ammonia | Primary squaramide | mdpi.com |

| Propargylamine | Squaramide with alkyne functionality | mdpi.com |

| Morpholine | Tertiary amine-containing squaramide | mdpi.com |

| Benzylamine | Benzylamino monosquarate-amide | researchgate.net |

| Aniline (B41778) | Anilino monosquarate-amide | researchgate.net |

General Synthetic Approaches

Beyond precursor-based methods, several general synthetic strategies have been developed to access squaramides, offering greater flexibility and efficiency.

The core chemical transformation in the synthesis of squaramides from squaric acid esters is a nucleophilic addition-elimination reaction. nih.gov In this sequence, an amine nucleophile attacks one of the carbonyl carbons of the squarate ring. This is followed by the elimination of an alkoxy group (e.g., ethoxy or methoxy) to regenerate the carbonyl and form the more stable squaramide. nih.govresearchgate.net

This process can occur sequentially, allowing for the synthesis of unsymmetrical squaramides. The first amidation reaction yields a mono-squaramide ester, which is a less reactive electrophile than the initial squarate. nih.gov This difference in reactivity allows for the controlled introduction of a second, different amine in a subsequent step. The mechanism of this nucleophilic substitution has been a subject of study, with investigations into whether it follows an Sₙ1 or Sₙ2 pathway. acs.orgnih.gov Density functional theory studies have suggested that the catalytic reaction may favor an Sₙ1 mechanism. acs.orgnih.gov

Combinatorial chemistry offers a powerful strategy for the rapid generation of large libraries of squaramides for applications in drug discovery and materials science. niscpr.res.inwikipedia.orgnih.gov This approach involves the systematic and repetitive linking of various building blocks to a central scaffold. nih.gov By employing techniques like split-mix synthesis, a vast number of unique squaramide derivatives can be synthesized from a limited set of starting materials. wikipedia.org

For example, a library of 28 anilino and benzylamino monosquarate-amide derivatives has been synthesized as potential bioisosteric replacements for carboxylic acids in drug discovery programs. researchgate.net These libraries can be screened for biological activity, allowing for the efficient identification of new lead compounds. niscpr.res.in The use of solid-phase synthesis is particularly advantageous in combinatorial approaches, as it simplifies the purification of intermediates and allows for the use of excess reagents to drive reactions to completion. niscpr.res.in

The first one-pot synthesis of unsymmetrical squaramides has been reported, demonstrating a significant improvement over traditional stepwise methods. csic.esrsc.orgasymmetricorganocatalysis.com This straightforward procedure allows for the creation of appealing squaramide derivatives with very good results. csic.esrsc.org Multicomponent reactions, where three or more reactants come together in a single reaction to form a product that contains substantial portions of all the reactants, are particularly powerful in this context. researchgate.net These methods are increasingly being used to construct complex heterocyclic molecules, including squaramide-based structures. researchgate.net

Directed Synthesis of Specific Derivatives

The modular nature of squaramide synthesis, typically involving the sequential reaction of squaric acid derivatives with amines, allows for the directed synthesis of specific derivatives with desired functionalities.

The development of chiral squaramide derivatives has been a major focus, primarily for their successful application as organocatalysts in a variety of asymmetric transformations. The most common strategy for creating chiral squaramides involves the condensation of a squaric acid ester, such as dimethyl squarate or diethyl squarate, with chiral amines or amino alcohols. This approach introduces chirality through the substituents on the nitrogen atoms rather than within the cyclobutane-1,2-dione core itself.

A prevalent source of chirality is the use of Cinchona alkaloids, such as quinine, hydroquinine, and cinchonine, which can be transformed into chiral half-squaramides and subsequently reacted with other amines to produce bifunctional catalysts. nih.gov For instance, a cinchona half-squaramide can be reacted with an aza-crown ether to generate novel chiral phase-transfer catalysts. nih.gov The synthesis of these catalysts is modular, allowing for the combination of different chiral sources and functional groups to fine-tune their catalytic activity and selectivity.

While the direct asymmetric synthesis of a substituted 3,4-diaminocyclobutane-1,2-dione core remains a significant challenge, the functionalization of prochiral cyclobutane (B1203170) derivatives offers a potential pathway. For example, enantioselective organocatalyzed aldol (B89426) reactions of 2-hydroxycyclobutanone have been achieved, demonstrating that chirality can be introduced into a four-membered ring system. mdpi.com Furthermore, rhodium-catalyzed asymmetric arylation of cyclobutenes provides an efficient route to chiral cyclobutanes, which could potentially be converted to the desired dione (B5365651) derivatives. semanticscholar.org

The incorporation of heteroaryl moieties into the squaramide scaffold has been explored to modulate the electronic properties and biological activity of these compounds. A solid-phase synthesis approach utilizing a Liebeskind–Srogl cross-coupling reaction has been developed for the efficient production of a diverse range of aryl- and heteroaryl-substituted squaramides. nih.gov This method allows for the incorporation of various heteroaromatic boronic acids, including those that are electron-rich or electron-poor. nih.gov

The following table summarizes the synthesis of various heteroaryl-substituted squaramides using this solid-phase method:

| Entry | Heteroaryl Boronic Acid | Product |

| 1 | 2-Thienylboronic acid | 6l |

| 2 | 3-Thienylboronic acid | Not specified |

| 3 | 2-Furylboronic acid | Not specified |

| 4 | 3-Furylboronic acid | Not specified |

| 5 | 2-Pyridylboronic acid | Not specified |

| 6 | 3-Pyridylboronic acid | Not specified |

Data sourced from a study on the solid-phase synthesis of aryl squaramides. nih.gov

This methodology has proven effective for creating libraries of compounds for screening purposes, for example, in the search for new antituberculosis agents. nih.gov

The functionalization of the this compound core can be achieved through various synthetic manipulations. One common strategy involves the use of a tandem Michael/Henry reaction catalyzed by a cinchona alkaloid-derived thiosquaramide to produce functionalized cyclopentenes, which can be further transformed. researchgate.netfigshare.com

Another approach involves the synthesis of squaramide-containing macrocycles. For instance, the reaction of di(squarate esters) with diamines can lead to the formation of researchgate.net- and acs.org-macrocyclic squaramides ( researchgate.net-MSQs and acs.org-MSQs), which have shown remarkable binding affinity for sulfate (B86663) anions in aqueous media.

The synthesis of these macrocycles can be summarized as follows:

| Reactants | Product |

| Di(squarate ester) 10 + Diamine 8 | Receptor 1 ( researchgate.net-MSQ) |

| Deprotected Amine from 14 + Di(squarate ester) 10 | Receptor 2 ( researchgate.net-MSQ) |

| Di(squarate ester) 11 + Diamine 9 | Receptor 3 ( researchgate.net-MSQ) |

Data sourced from a study on macrocyclic squaramides as anion receptors.

Furthermore, the synthesis of novel cyclobutene (B1205218) analogues for bioorthogonal tetrazine ligation highlights the versatility of the cyclobutane core for further functionalization. mdpi.com These syntheses often start from commercially available materials and allow for the introduction of various aryl functionalities. mdpi.com

Methodological Advancements in Squaramide Synthesis

Recent advancements in the synthesis of squaramides have focused on improving efficiency, sustainability, and catalyst performance. The use of organo-bifunctional catalysts, such as cinchona squaramides, has been instrumental in promoting stereoselectivity in various reactions, including Claisen rearrangement/oxa-Michael addition tandem sequences to produce dihydropyrans. acs.org

Diastereo- and enantioselective synthesis of functionalized cyclopentenes containing a quaternary chiral center has been achieved with high diastereoselectivity and up to 98% enantioselectivity using a thiosquaramide-catalyzed cascade Michael–Henry reaction. figshare.com This highlights the power of bifunctional squaramide catalysts in controlling complex stereochemical outcomes. researchgate.netfigshare.com

The development of novel crown ether-squaramides as phase-transfer catalysts demonstrates the ongoing innovation in catalyst design. nih.gov These catalysts, synthesized from chiral starting materials like cinchona alkaloids and glucose derivatives, have been successfully applied in the α-alkylation and Michael addition of malonic esters. nih.gov

Iii. Advanced Spectroscopic and Structural Characterization of 3,4 Diaminocyclobutane 1,2 Dione Compounds

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Infrared (IR) spectroscopy is instrumental in confirming the primary functional groups within the 3,4-Diaminocyclobut-3-ene-1,2-dione (B1223340) structure. The key functional groups are the amino groups (N-H), the carbonyl groups (C=O), and the carbon-carbon double bond (C=C) within the four-membered ring. While a specific spectrum for the parent compound is not detailed in the provided results, data from closely related squaramide derivatives allow for an accurate prediction of the characteristic absorption bands. For instance, studies on fluorinated-squaramide frameworks show C=O and C=C stretching vibrations at 1642 cm⁻¹ and 1578 cm⁻¹, respectively. nih.gov Another investigation into a sulfonated polyacrylamide copolymer identified a carbonyl (C=O) stretching vibration related to an amide bond at 1655 cm⁻¹. researchgate.net

The expected IR absorption regions for 3,4-Diaminocyclobut-3-ene-1,2-dione are detailed in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3100-3500 (typically two bands, broad) |

| Carbonyl (C=O) | Stretching | ~1640-1780 |

| Alkene (C=C) | Stretching | ~1570-1645 |

| Amine (N-H) | Bending | ~1550-1650 |

This interactive table summarizes the expected IR absorption bands for the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the atomic arrangement within a molecule by observing the magnetic properties of atomic nuclei.

Due to the symmetrical nature of 3,4-Diaminocyclobut-3-ene-1,2-dione, its ¹H-NMR spectrum is expected to be relatively simple. The four protons on the two equivalent amino groups (-NH₂) should theoretically produce a single resonance. The chemical shift of these N-H protons is highly sensitive to their environment, including solvent, temperature, and concentration, due to the effects of hydrogen bonding. nih.gov

In solution, these protons can exchange with each other and with any protic solvent, which often results in a broad signal. Studies on related squaramide structures show that N-H proton signals can appear over a wide range, with chemical shifts significantly influenced by their involvement in intra- or intermolecular hydrogen bonds. nih.gov For example, exposed N-H protons may appear around 5.3 ppm, while those shielded within a hydrogen-bonding array are shifted downfield to values greater than 6.3 ppm. nih.gov

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Amine (-NH ₂) | Variable (e.g., 5.0 - 9.0) | Singlet (broad) | Chemical shift is highly dependent on solvent, concentration, and temperature. |

This interactive table presents the anticipated ¹H-NMR data for 3,4-Diaminocyclobut-3-ene-1,2-dione.

The ¹³C-NMR spectrum of 3,4-Diaminocyclobut-3-ene-1,2-dione is also simplified by the molecule's symmetry. It is expected to show only two distinct signals, corresponding to the two types of carbon environments. docbrown.info

Carbonyl Carbons (C=O): The two equivalent carbonyl carbons are highly deshielded and are expected to resonate at a low field (downfield). Typical chemical shifts for carbonyl carbons in ketones and related structures are in the range of 190-210 ppm. pdx.edu

Olefinic Carbons (C-NH₂): The two equivalent alkene carbons, which are part of the C=C double bond and are bonded to the amino groups, will appear at a higher field compared to the carbonyl carbons. The typical range for alkene carbons is 100-150 ppm. libretexts.org

A study on a related compound, 3,4-bis(isopropylamino)cyclobut-3-ene-1,2-dione, confirmed its characterization by ¹³C-NMR, supporting the utility of this technique for this class of compounds. nih.govresearchgate.net

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C =O) | ~180 - 200 | Deshielded due to the electronegative oxygen atom. |

| Olefinic (C -NH₂) | ~160 - 180 | Carbon atom is part of a C=C double bond and attached to a nitrogen. |

This interactive table outlines the predicted ¹³C-NMR chemical shifts.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental composition of 3,4-Diaminocyclobut-3-ene-1,2-dione. This technique can measure the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units), which allows for the calculation of a unique elemental formula. lcms.cznih.gov The molecular formula for this compound is C₄H₄N₂O₂. chemball.comsigmaaldrich.comsigmaaldrich.com The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions makes it an indispensable tool in structural characterization. ijpsm.com

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₂ | chemball.comsigmaaldrich.comnih.gov |

| Molecular Weight (Nominal) | 112 g/mol | chemball.com |

| Monoisotopic Mass | 112.027277375 Da | nih.gov |

This interactive table provides the key mass spectrometry data for the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the analysis of 3,4-diaminocyclobutane-1,2-dione, combining the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. mdpi.com This technique is indispensable for identifying the compound in complex matrices, quantifying its presence, and characterizing related impurities or metabolites.

In a typical LC-MS analysis, the analyte is first separated from other components on a chromatographic column. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov

Following separation, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, where it typically forms a protonated molecule [M+H]⁺ in positive ion mode. nih.gov The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information. For enhanced selectivity and structural elucidation, tandem mass spectrometry (MS/MS) is utilized. In this mode, the parent ion of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. nih.gov

The stability of the squaramide core under typical LC-MS conditions is a key advantage. Studies on related squaramides have demonstrated their stability throughout analytical procedures, ensuring that the detected species is the intact molecule and not a degradation product. acs.org Furthermore, derivatization of amines with squaric acid esters to form squaramides has been shown to dramatically increase mass spectrometric sensitivity, with limits of detection (LOD) improving by several orders of magnitude. acs.org

Table 1: Representative LC-MS Parameters for Squaramide Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | Reversed-Phase HPLC | Separates analyte from matrix components. |

| Column | C18 (e.g., 50 mm × 4.6 mm, 2.7 µm) | Stationary phase for separation based on hydrophobicity. sigmaaldrich.com |

| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid) | Elutes compounds from the column. sigmaaldrich.com |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the mobile phase. sigmaaldrich.com |

| Ionization Source | Electrospray Ionization (ESI) | Generates gas-phase ions from the sample. mdpi.com |

| Detection Mode | Positive Ion Mode | Detects protonated molecules, e.g., [M+H]⁺. |

| MS Analysis | Full Scan / Selected Reaction Monitoring (SRM) | Provides molecular weight or targeted quantification. nih.gov |

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides unequivocal information on bond lengths, bond angles, molecular conformation, and intermolecular interactions.

Elucidation of Molecular Conformation

While a specific crystal structure for the parent this compound is not widely published, extensive studies on its derivatives provide significant insight into its expected conformation. X-ray crystallographic analysis of N,N'-disubstituted derivatives, such as 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione, reveals a high degree of planarity in the central four-membered ring. wikipedia.org This planarity arises from the delocalization of π-electrons across the C=C double bond and the two carbonyl groups. The geometry of the ring often shows deviations from ideal tetrahedral or trigonal planar angles, a consequence of the inherent ring strain in the cyclobutane (B1203170) system. nih.gov It is established that the squaramide core possesses a characteristically rigid and planar structure. nih.gov

Analysis of Coordination Modes with Metal Centers

The amino groups of this compound are effective Lewis bases, capable of donating their lone pair of electrons to coordinate with metal ions. This allows the molecule to act as a ligand in coordination chemistry. XRD studies of metal complexes containing related diamine ligands show that they typically coordinate to metal centers through the nitrogen atoms. acs.org

For this compound, a common coordination mode would be as a bidentate N,N'-donor ligand, where both amino groups bind to the same metal center, forming a stable five-membered chelate ring. Depending on the metal ion and other ligands present, this can lead to various coordination geometries, such as the tetragonally distorted octahedral environment observed in copper(II) complexes with trans-cyclohexane-1,2-diamine. acs.org The dione (B5365651) oxygen atoms could also potentially participate in coordination, leading to more complex bonding modes.

Investigation of Intermolecular Interactions

The solid-state packing of this compound is governed by a network of strong intermolecular interactions. The molecule possesses both excellent hydrogen bond donors (the N-H groups of the amines) and hydrogen bond acceptors (the C=O groups of the dione). This dual functionality facilitates the formation of extensive and robust hydrogen bonding networks.

Electronic Spectroscopy: UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The spectrum arises from electronic transitions between different energy levels, primarily n→π* and π→π* transitions in molecules with chromophores.

The this compound molecule contains a conjugated system comprising the carbon-carbon double bond and the two carbonyl groups, which constitutes a chromophore. The amino groups act as auxochromes, modifying the absorption characteristics of the chromophore through their lone pair electrons. The delocalization of electrons across this system means that the molecule will absorb light in the UV region. Studies on related squaramides confirm they are chromophoric, with their electronic properties being tunable by the substituents on the nitrogen atoms. acs.org The absorption mechanism in similar systems involves the promotion of an electron from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital. The specific wavelengths (λmax) of these absorptions are characteristic of the molecule's electronic structure.

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of non-volatile compounds like this compound. nih.gov Gas chromatography (GC) is generally less suitable due to the compound's low volatility and thermal lability.

A typical purity analysis is performed using a reversed-phase HPLC method with UV detection. The sample is dissolved and injected into the HPLC system, where it passes through a column (e.g., C18). The components of the sample are separated based on their affinity for the stationary phase, with the main compound and any impurities eluting at characteristic retention times. A UV detector, set to a wavelength where the compound absorbs strongly, monitors the eluent. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. Commercial suppliers often report purities of ≥98% or ≥99.0% as determined by HPLC. nih.gov

The method must be validated to ensure it is accurate, precise, and specific. This involves assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), and specificity, often using forced degradation studies to ensure that any potential degradation products can be separated from the main compound.

Table 2: Example HPLC Conditions for Purity Determination of a Related Diamino Compound

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (250 x 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile / Aqueous Buffer | |

| Detection | UV at 262 nm | |

| Flow Rate | 1.0 mL/min |

| Temperature | Room Temperature | |

Iv. Theoretical and Computational Investigations of 3,4 Diaminocyclobutane 1,2 Dione

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the molecule, offering detailed information about its electronic landscape and predicting its chemical behavior.

The core of 3,4-diaminocyclobutane-1,2-dione features a strained cyclobutane (B1203170) ring. vulcanchem.com Quantum mechanical calculations indicate that the conjugated π-system formed by the carbonyl groups and the cyclobutane ring results in areas of high electrophilicity. vulcanchem.com This electronic distribution is a key determinant of the molecule's reactivity. The presence of two amino groups and two ketone functionalities on the cyclobutene (B1205218) ring contributes to its unique electronic properties. cymitquimica.com The canonical SMILES representation for the related compound 3,4-diaminocyclobut-3-ene-1,2-dione (B1223340) is O=C1C(=O)C(N)=C1N. cymitquimica.com

A novel series of 3,4-diaminocyclobut-3-ene-1,2-diones has been synthesized and shown to have potent inhibitory activity on CXCR2 binding. nih.gov

The electronic structure of this compound allows for predictions regarding its reactivity. The amino groups contribute to its reactivity, enabling it to participate in various chemical reactions like nucleophilic substitutions. cymitquimica.com The regions of high electrophilicity at the carbonyl carbons, as suggested by quantum mechanical calculations, make them susceptible to nucleophilic attack. vulcanchem.com Furthermore, the diketone functional group can undergo tautomerization and other reactions characteristic of carbonyl compounds. cymitquimica.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations offer a way to explore the dynamic nature of this compound, including its possible shapes and interactions with other molecules.

The structure of this compound is centered on a strained cyclobutane ring. vulcanchem.com X-ray crystallographic data of analogous compounds, such as 3,4-dianilinocyclobut-3-ene-1,2-dione, show that the dione (B5365651) moiety is planar, with bond angles that deviate from the ideal tetrahedral geometry due to the ring strain. vulcanchem.com In disubstituted cyclohexanes, a related class of cyclic compounds, conformations where both substituents are equatorial are generally more stable than when they are both axial. libretexts.org When one substituent is axial and the other is equatorial, the conformation with the larger group in the equatorial position is typically favored. libretexts.org

The functional groups of this compound are key to its intermolecular interactions. The molecule has two hydrogen bond donors (the amino groups) and four hydrogen bond acceptors (the carbonyl oxygens and the nitrogens of the amino groups). vulcanchem.com This capacity for hydrogen bonding is significant in its interactions with biological targets. For instance, cyclic polyone systems like cyclopentane-1,2-diones are explored as bio-isosteres for carboxylic acids in drug design because they can form strong ionic and hydrogen-bond interactions with biological targets. nih.gov

Computational Chemistry for Structure-Function Relationships

Computational chemistry is a powerful tool for understanding how the structure of this compound and its derivatives relates to their biological activity. Extensive structure-activity relationship (SAR) studies have been conducted on the 3,4-diaminocyclobut-3-ene-1,2-dione class of CXCR2/CXCR1 receptor antagonists. nih.gov These studies explore how modifying the heterocyclic substituents affects chemokine receptor binding affinities and functional activity. nih.govresearchgate.net

Interactive Data Table: Key Physicochemical Parameters

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O₂ | vulcanchem.com |

| Molecular Weight | 114.10 g/mol | vulcanchem.com |

| logP (Predicted) | -0.82 | vulcanchem.com |

| Hydrogen Bond Donors | 2 | vulcanchem.com |

| Hydrogen Bond Acceptors | 4 | vulcanchem.com |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties and structural features that influence a molecule's activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby guiding drug design and optimization.

In the context of 3,4-diaminocyclobut-3-ene-1,2-dione derivatives, extensive Structure-Activity Relationship (SAR) studies have been conducted, particularly for their role as antagonists of the CXC chemokine receptor 2 (CXCR2). nih.govnih.gov These studies form the essential dataset for building robust QSAR models. For instance, research has shown that the nature of the heterocyclic substituent on the squaramide core, as well as the substitution pattern on that heterocycle, dramatically affects the compound's binding affinity for CXCR2 and its functional activity. nih.gov

One specific QSAR approach applied to CXCR2 antagonists is Hologram QSAR (HQSAR). An HQSAR study on a series of pyrimidine-5-carbonitrile-6-alkyl CXCR2 antagonists generated a statistically significant model with a cross-validated correlation coefficient (q²) of 0.774 and a non-cross-validated coefficient (r²) of 0.977. koreascience.kr The model's contribution map revealed that the presence and substitution pattern of a cyclopropyl (B3062369) ring were critical for enhancing biological activity. koreascience.kr Such insights are invaluable for designing new derivatives with improved potency.

The table below summarizes key SAR findings for 3,4-diaminocyclobut-3-ene-1,2-dione derivatives as CXCR2 antagonists, which represent the foundational data for QSAR modeling.

Table 1: Structure-Activity Relationship (SAR) Summary of 3,4-Diaminocyclobut-3-ene-1,2-dione Derivatives as CXCR2 Antagonists

| Compound Modification | Observed Effect on Activity | Reference |

|---|---|---|

| Heterocyclic Core | The nature of the heterocycle attached to the squaramide nitrogen significantly impacts binding affinity and functional activity. | nih.gov |

| Heterocycle Substitution | Substitution patterns on the heterocycle are crucial; for example, 4-halo substituted furyl derivatives showed superior binding affinity and oral exposure in rats compared to other heterocyclic derivatives. | nih.gov |

| Linker between Core and Phenyl Ring | Modifications to the linker, such as changing from a sulfur to an oxygen or amino linker in related scaffolds, can lead to a complete loss of CXCR2 antagonistic activity. | mdpi.com |

This table is generated based on findings from multiple research articles to illustrate the principles of SAR that underpin QSAR models.

Virtual Screening Techniques

Virtual screening (VS) is a computational method used in the early stages of drug discovery to search large libraries of small molecules and identify those most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process significantly reduces the cost and time of drug discovery by prioritizing a smaller number of promising candidates for experimental testing. VS can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules known to be active. A common LBVS method is pharmacophore modeling, where a model is constructed based on the essential steric and electronic features of known active ligands. This pharmacophore is then used as a 3D query to search compound databases for molecules that match these features. nih.gov This approach was successfully used to identify a novel set of sulfonamide-based CXCR2 inhibitors from a commercial database. nih.gov

Structure-based virtual screening (SBVS) requires the three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted using techniques such as homology modeling. In SBVS, molecular docking is used to fit candidate ligands into the target's binding site and score their potential interactions. This was the approach used to identify novel, non-nucleotide antagonists for the P2Y1 receptor, another G protein-coupled receptor (GPCR) like CXCR2. nih.gov The advent of ultra-large virtual libraries, containing billions of compounds, has further enhanced the power of VS to discover novel chemotypes. nih.gov

For derivatives of this compound, VS campaigns against targets like CXCR2 or Mycobacterium tuberculosis ATP synthase would be a primary strategy to discover initial hits. nih.gov A typical VS workflow would involve:

Building a virtual library of diverse squaramide derivatives.

Using a pharmacophore model (from known antagonists) or a docking model (from a target structure) to screen the library.

Ranking the compounds based on fit or docking score.

Selecting a subset of top-ranked, chemically diverse compounds for synthesis and in vitro biological evaluation. mdpi.com

Ligand Optimization Strategies

Following the identification of initial "hit" compounds from screening or other methods, ligand optimization is the iterative process of modifying the chemical structure of a hit to improve its properties. The goal is to develop a "lead" compound with enhanced potency, selectivity, and favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Key optimization strategies included:

Scaffold Modification: Comprehensive studies explored the role of different heterocycles attached to the squaramide core. It was found that furyl derivatives, particularly those with 4-halo substitutions, possessed superior binding affinities for both CXCR2 and the related CXCR1 receptor. nih.gov

Improving Pharmacokinetics: Beyond just improving potency, optimization efforts focused on enhancing drug-like properties. Studies on microsomal stability and Caco-2 cell permeability were used to predict oral bioavailability, guiding modifications to ensure the compounds were suitable for pharmaceutical development. nih.gov

Bioisosteric Replacement: The squaramide motif itself can be considered a non-classical bioisostere for phosphate (B84403) or carboxylate groups, a strategy used to improve cell permeability and metabolic stability while maintaining key hydrogen bonding interactions. ddg-pharmfac.net

This systematic approach led to the discovery of SCH 527123, a potent and selective 3,4-diaminocyclobut-3-ene-1,2-dione-based CXCR2 antagonist that advanced into clinical trials for inflammatory disorders. nih.gov

Table 2: Example of Ligand Optimization Progression

| Stage | Compound Characteristic | Goal of Modification | Outcome |

|---|---|---|---|

| Hit Compound | A squaramide scaffold with initial, moderate CXCR2 activity. | Increase binding potency. | Identification of key heterocyclic groups (e.g., furans) that improve affinity. |

| Optimized Hit | A furan-squaramide derivative with high potency. | Improve oral bioavailability and metabolic stability. | Introduction of specific substituents (e.g., halogens) on the furan (B31954) ring. |

| Lead Candidate (e.g., SCH 527123) | A highly potent and selective antagonist with good pharmacokinetic properties. | Finalize candidate profile for clinical development. | A compound with demonstrated efficacy in in-vivo models of inflammation and promising results in early human trials. nih.gov |

This table provides a conceptual overview of the ligand optimization process.

Homology Modeling in Structural Predictions

Homology modeling, or comparative modeling, is a computational technique used to generate a three-dimensional model of a target protein when its experimental structure is unknown. numberanalytics.com The method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves identifying a known experimental structure of a homologous protein (the "template"), aligning the target's sequence to the template's, and building the 3D model of the target based on the template's coordinates. numberanalytics.com

This technique has been indispensable for structure-based drug design targeting G protein-coupled receptors (GPCRs) like CXCR2, for which high-resolution crystal structures have historically been difficult to obtain. nih.gov Before the experimental structure of CXCR2 was solved, researchers built homology models using the crystal structure of the closely related CXCR4 receptor as a template. nih.govresearchgate.net

The process for building a CXCR2 homology model typically includes:

Template Identification: Searching the Protein Data Bank (PDB) for the best available template structure, such as the CXCR4 receptor. researchgate.net

Sequence Alignment: Aligning the amino acid sequence of human CXCR2 with that of the template to identify conserved and variable regions.

Model Building: Using software like MODELLER or SWISS-MODEL to construct the 3D coordinates of the CXCR2 model based on the alignment.

Model Refinement and Validation: Refining the initial model, particularly in the loop regions, and validating its stereochemical quality and accuracy.

A reliable homology model of the CXCR2 receptor is crucial for performing molecular docking simulations. These simulations allow researchers to visualize the binding poses of this compound derivatives within the receptor's binding pocket, predict key interactions (like hydrogen bonds and hydrophobic contacts), and rationalize the observed SAR, thereby guiding further ligand optimization. mdpi.com

V. Mechanistic Studies and Reaction Pathways Involving 3,4 Diaminocyclobutane 1,2 Dione

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of the 3,4-diaminocyclobutane-1,2-dione core can be achieved through various pathways, with the choice of method often influencing yield and purity.

One of the most efficient documented routes involves a [2+2] photocycloaddition. vulcanchem.com This method typically starts with maleic anhydride (B1165640) derivatives, which upon irradiation, undergo a cycloaddition to form the cyclobutane (B1203170) skeleton. vulcanchem.com The resulting anhydride is then subjected to aminolysis, where the ring is opened and subsequently re-closed with amino groups to yield the final this compound structure. vulcanchem.com This approach is noted for its high efficiency and potential for scalability. vulcanchem.com

Another significant synthetic strategy begins with squaric acid. The reaction of squaric acid with oxalyl chloride, often catalyzed by dimethylformamide (DMF), yields 3,4-dichloro-3-cyclobutene-1,2-dione. This dichlorinated intermediate is highly reactive towards nucleophiles. The chlorine atoms act as excellent leaving groups, facilitating a subsequent nucleophilic substitution reaction with ammonia (B1221849) or primary amines to introduce the diamino functionalities.

Post-functionalization strategies are also employed to create diverse derivatives. For instance, after the core structure is formed, late-stage modifications such as halogenation or arylation can be performed. vulcanchem.com Halogenation can be achieved using N-halosuccinimides, while arylation is often accomplished via Suzuki coupling reactions with aryl boronic acids. vulcanchem.com

A comparison of common synthetic routes is detailed below:

| Method | Starting Materials | Key Intermediates | Key Advantage |

| Photocycloaddition | Maleic anhydride derivatives, Amines | Cyclobutane anhydride | Scalability, High Purity (up to 99.5%) |

| From Squaric Acid | Squaric acid, Oxalyl chloride, Amines | 3,4-Dichloro-3-cyclobutene-1,2-dione | Utilizes a common precursor |

| Microwave-Assisted | Varies | - | Potentially faster reaction times |

Table 1: Comparison of Synthetic Routes for this compound. vulcanchem.com

Role of Tautomerism and Resonance in Reactivity

The chemical behavior of this compound is significantly influenced by tautomerism and resonance. The structure is not a simple diketone but exists as a highly conjugated system, often referred to as a squaraine derivative or vinylogous amide.

The presence of the amino groups and carbonyl groups on the cyclobutene (B1205218) ring allows for extensive electron delocalization. This resonance contributes to the planarity of the dione (B5365651) moiety and creates a "push-pull" electronic effect. The amino groups act as electron-donating groups ("push"), while the carbonyl groups are electron-withdrawing ("pull"). This conjugation results in a π-system with regions of high electrophilicity at the carbonyl carbons, making them susceptible to nucleophilic attack. vulcanchem.com

Furthermore, the compound can exhibit keto-enol tautomerism, a common feature in 1,2-dione systems. researchgate.net The presence of the amino substituents (NH2) can influence the equilibrium between the diketo and enol forms. researchgate.net Studies on related systems show that intramolecular proton transfer, akin to tautomerization, can occur. nih.govrsc.org In the case of this compound, proton transfer from the amino groups to the carbonyl oxygens can lead to di-enol or keto-enol tautomers. These tautomeric forms can have different reactivity profiles, influencing how the molecule interacts in various chemical environments. The extensive system of hydrogen bonding and π-conjugation stabilizes these structures. nih.gov

The key resonance structures and tautomeric forms are depicted below, highlighting the delocalization of charge and the potential for proton transfer that dictate the molecule's reactivity.

Catalytic Reaction Pathways

The this compound scaffold and its precursors are valuable in catalytic chemistry, particularly in cross-coupling reactions to synthesize more complex molecules. The related compound, 3,4-dichloro-3-cyclobutene-1,2-dione, serves as a key precursor in these catalytic processes.

The chlorine atoms on the cyclobutene ring are excellent leaving groups, which allows the molecule to participate in various palladium-catalyzed cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-substituted cyclobutene-dione with an organoboron compound (like an aryl boronic acid) in the presence of a palladium catalyst. vulcanchem.com This method is used to introduce aryl substituents onto the cyclobutane ring, leading to biaryl analogs. vulcanchem.com

Liebeskind-Srogl Coupling: This reaction enables the formation of carbon-carbon bonds under neutral conditions, often coupling organostannanes or other organometallic reagents with a substrate containing a leaving group, facilitated by a palladium catalyst. The chloro-substituted cyclobutene-dione can serve as the substrate in such reactions.

These catalytic pathways are crucial for the synthesis of π-conjugated polymers and other complex organic materials where the dioxocyclobutene ring acts as a key linking unit. The functionalization of the core structure through these catalytic methods has been instrumental in developing derivatives with specific electronic and biological properties. nih.govnih.gov

Vi. Applications of 3,4 Diaminocyclobutane 1,2 Dione in Advanced Chemical Research

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures from smaller molecular components. researchgate.net The squaramide unit is an exceptional scaffold for these purposes due to its synthetic accessibility, conformational rigidity, and, most importantly, its capacity for strong and directional hydrogen bonding. digitellinc.com These features allow squaramide-based molecules to predictably self-assemble into higher-order structures like fibers, gels, and crystalline networks. researchgate.netnih.gov

The foundation of the squaramide's utility in supramolecular chemistry is its distinct hydrogen-bonding capability. The scaffold possesses two N-H groups that are potent hydrogen-bond donors and two carbonyl C=O groups that are effective hydrogen-bond acceptors, arranged in close proximity on a rigid four-membered ring. acs.org This arrangement facilitates strong and highly directional intermolecular interactions.

The N-H bonds are particularly acidic for an amide, a property enhanced by the delocalization of nitrogen lone pairs into the cyclobutenedione ring, which confers partial aromatic character. rsc.org This acidity makes the N-H groups excellent donors for hydrogen bonds. Furthermore, the geometry of the cyclobutenedione ring induces a convergent orientation of the N-H groups, making them pre-organized for binding to complementary acceptors. mdpi.com This dual donor-acceptor nature allows squaramides to form robust, head-to-tail hydrogen-bonded chains, which are a common motif in their self-assembled structures. rsc.org This capacity for strong self-association can also be a challenge in catalysis, where it can lead to detrimental catalyst aggregation. scispace.com

The strong hydrogen-bond donating ability and N-H acidity make squaramides exceptional receptors for anions. rsc.orgunica.it The binding of an anion to the two N-H groups is a highly favorable process, as it is stabilized by the formation of two strong hydrogen bonds and an increase in the aromatic character of the squaramide ring. rsc.org This has led to the development of a wide range of squaramide-based synthetic receptors that can selectively bind various anions, including those of biological and environmental importance such as halides, phosphates, and carboxylates. unica.itacs.org

Researchers have designed both simple and complex receptors, including tripodal and macrocyclic structures, to achieve high affinity and selectivity for specific anions. unica.itnih.gov For instance, bis-squaramides have demonstrated high association constants for dicarboxylates, while other designs have been successfully used to create ion-selective electrodes for detecting non-steroidal anti-inflammatory drugs like ketoprofen (B1673614) and naproxen. unica.it

Table 1: Examples of Anion Binding by Squaramide-Based Receptors

| Squaramide Receptor | Anion Guest (as TBA salt) | Solvent | Association Constant (Kass, M⁻¹) |

|---|---|---|---|

| Bis-squaramide 7 | Glutarate | DMSO-d₆/10% D₂O | 1400 ± 200 |

| Macrocycle 16 | Ketoprofen (anionic) | CH₃CN/DMSO (1:1) | 9.4 x 10⁴ ± 0.6% |

| Macrocycle 17 | Ketoprofen (anionic) | CH₃CN/DMSO (1:1) | 8.3 x 10⁴ ± 1% |

Data sourced from reference unica.it.

The powerful and directional self-assembly of squaramides can be harnessed to create supramolecular gels. rsc.orgsemanticscholar.org Low-molecular-weight gelators (LMWGs) based on the squaramide scaffold can self-assemble in various solvents to form extensive three-dimensional fibrillar networks that immobilize the solvent, resulting in a gel. nih.govacs.org The formation of these networks is typically driven by a combination of the strong, directional hydrogen bonds between squaramide units and other interactions, such as hydrophobic interactions between appended aliphatic chains. nih.govacs.org

A variety of squaramide-based LMWGs have been synthesized, capable of forming gels in both organic solvents (organogels) and water-containing mixtures (hydrogels). nih.govnih.gov These materials are often responsive to external stimuli such as heat or chemical additives. rsc.orgsemanticscholar.org Recent research has explored the use of these gels as advanced materials for applications like 3D cell culture and the removal of organic dye pollutants from water. acs.orgnih.govrsc.org

Table 2: Gelation Properties of Glutamic Acid-Based Squaramides

| Squaramide Compound | Solvent | Gelation Result |

|---|---|---|

| Diester Derivative 3 | Chloroform | Stable Gel |

| Diester Derivative 3 | Toluene (B28343) | Stable Gel |

| Diester Derivative 3 | Ethyl Acetate | Stable Gel |

| Diacid Derivative 4 | Chloroform | Stable Gel |

| Diacid Derivative 4 | Methanol | Stable Gel |

| Diacid Derivative 4 | Toluene | Stable Gel |

Data adapted from reference nih.gov.

In the context of supramolecular chemistry, host-guest chemistry involves the formation of complexes where one molecule (the host) creates a binding cavity for another molecule or ion (the guest). wikipedia.org Squaramides serve as excellent host molecules, primarily for anionic guests as detailed in section 6.1.2. researchgate.net The interaction involves the squaramide's N-H donor groups forming hydrogen bonds with the guest. researchgate.net

Beyond simple anion binding, the predictable self-assembly of squaramides has been exploited in crystal engineering. tandfonline.com Here, squaramides act as programmable host molecules that form one-dimensional, hydrogen-bonded networks. These networks then serve as a scaffold to organize guest molecules in a crystalline lattice. This strategy allows for the design of co-crystals with specific structures and properties. For example, a squaramide derived from 4-aminomethylpyridine was shown to self-assemble with a characteristic repeat distance of approximately 6.1 Å, a spacing that can be used to control the arrangement of guest molecules like dicarboxylic acids or coordination complexes within the crystal. tandfonline.com

Catalysis

The unique electronic and structural features of the squaramide scaffold have made it a privileged motif in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions.

Squaramides have emerged as exceptionally powerful hydrogen-bond-donating organocatalysts. wikipedia.orgnih.gov Many of the most effective catalysts are bifunctional, containing both the squaramide unit and a basic group (like a tertiary amine from a cinchona alkaloid) within the same molecule. nih.govacs.org

The catalytic mechanism relies on a dual activation strategy. The two acidic N-H groups of the squaramide moiety activate an electrophile (e.g., an aldehyde or nitroalkene) by forming hydrogen bonds, making it more susceptible to nucleophilic attack. acs.orgacs.org Simultaneously, the basic site on the catalyst activates the nucleophile, often through deprotonation. acs.org By incorporating chirality into the catalyst's structure, this dual activation can be performed in a stereocontrolled manner, leading to the preferential formation of one enantiomer of the product in an asymmetric transformation. nih.gov

This catalytic strategy has been successfully applied to a wide array of important asymmetric reactions, including Michael additions, Mannich reactions, Friedel-Crafts alkylations, and various cascade reactions, providing access to complex and valuable chiral molecules with high levels of stereoselectivity. nih.govacs.orgrsc.org

Table 3: Selected Asymmetric Reactions Catalyzed by Chiral Squaramides

| Reaction Type | Catalyst Type | Substrates | Yield | Enantioselectivity (ee) |

|---|---|---|---|---|

| Vinylogous Aldol (B89426) Reaction | Squaramide-Sulfonamide | Furan-2(5H)-one + Aldehydes | High | Up to 99% |

| Michael/Acyl Transfer | Bifunctional Squaramide | Unsaturated Benzothiophenone + α-Nitroketone | Up to 97% | Up to 98% |

Data sourced from references acs.orgacs.orgrsc.org.

Bifunctional Hydrogen-Bonding Catalysts

The 3,4-diaminocyclobutane-1,2-dione core is a cornerstone of bifunctional hydrogen-bonding catalysis. wikipedia.org In this catalytic paradigm, the two N-H groups of the squaramide moiety act as hydrogen-bond donors, activating an electrophilic substrate, while a basic site elsewhere on the catalyst activates a nucleophile. wikipedia.org This dual activation within a single molecule provides a high degree of organization in the transition state, often leading to high levels of stereoselectivity.

The effectiveness of squaramides as hydrogen-bond donors surpasses that of analogous ureas and thioureas due to the enhanced acidity of their N-H protons and a resonance-stabilized system that is formed upon substrate binding. mdpi.com The distance between the two donor hydrogens in the squaramide scaffold is a key structural parameter, differing from that in thioureas and allowing for distinct substrate interactions. nih.govacs.org Chiral squaramide derivatives, often prepared through a straightforward two-step process from a squarate ester, have proven to be remarkably effective catalysts for a variety of chemical transformations, achieving high yields and enantioselectivities even at very low catalyst loadings (e.g., 0.1 mol%). nih.govacs.org These catalysts are prized for their modular synthesis, which permits fine-tuning of their steric and electronic properties for specific reactions. acs.orgpkusz.edu.cn

Role as Linkers in Catalytic Systems

The rigid structure and hydrogen-bonding capabilities of the this compound unit make it an effective linker or scaffold in more complex catalytic systems. By tethering the squaramide moiety to other functional units, researchers can create multifunctional catalysts. For instance, squaramide units have been incorporated into crown ether structures to act as phase-transfer catalysts. In these systems, the squaramide can serve as both a linker and a hydrogen-bond donor unit, working in concert with the cation-complexing crown ether to facilitate reactions. nih.gov

Furthermore, the squaramide moiety can be immobilized on solid supports, such as polymers, to create heterogeneous catalysts that are easily separable from the reaction mixture. This approach combines the high activity of squaramide catalysis with the practical advantages of heterogeneous systems, including catalyst recycling and application in continuous flow synthesis. rsc.org

Enantioselective Reaction Applications (e.g., Friedel-Crafts, Michael Addition)

Chiral catalysts based on the this compound scaffold have been successfully applied to a wide array of important enantioselective reactions, most notably the Friedel-Crafts reaction and the Michael addition.

Friedel-Crafts Reaction: Squaramide-based catalysts have demonstrated high efficiency in the enantioselective Friedel-Crafts alkylation of indoles and naphthols with various electrophiles like imines and ortho-quinone methides. pkusz.edu.cnnih.govrsc.orgx-mol.com These reactions produce biologically relevant chiral molecules, such as triarylmethanes and 3-indolyl methanamines, in high yields and with excellent enantioselectivity. nih.govx-mol.com For example, the reaction of indoles with N-tosyl imines catalyzed by a chiral squaramide can yield the desired products in up to 96% yield and 96% enantiomeric excess (ee). nih.govrsc.org The catalyst functions by simultaneously activating the electrophile and the nucleophile through hydrogen bonding, guiding the stereochemical outcome of the reaction. pkusz.edu.cn

Michael Addition: The Michael addition has been a major area of success for squaramide catalysts. They effectively catalyze the conjugate addition of various nucleophiles, including 1,3-dicarbonyl compounds, diphenyl phosphite (B83602), and masked acyl cyanides, to electrophiles like nitroalkenes and enones. nih.govnih.govacs.orgrsc.org These reactions are often characterized by high yields and outstanding enantioselectivities, frequently exceeding 95% ee. nih.govrsc.orgnih.gov The bifunctional nature of the squaramide catalyst is crucial, as it organizes the nucleophile and the electrophile to control the stereochemistry of the newly formed C-C bond. nih.gov

| Reaction Type | Catalyst Type | Substrates | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Chiral Squaramide | Indoles and N-tosyl imines | 85-96% | 84-96% | nih.govrsc.org |

| Michael Addition | Chiral Squaramide | 1,3-Dicarbonyls and β-nitrostyrenes | High | Excellent | nih.gov |

| Michael Addition | Chiral Squaramide | Diphenyl phosphite and nitroalkenes | Up to 99% | 96-99% | nih.gov |

| Michael Addition | Chiral Squaramide | Masked Acyl Cyanides and Enones | 90-99% | 85-98% | acs.org |

| Michael Addition | Chiral Squaramide | Nitromethane and 2-enoylazaarenes | Up to 98% | Up to 98% | rsc.org |

Metal-Organic Frameworks (MOFs) as Catalytic Selectivity Regulators

Integrating this compound (squaramide) moieties into metal-organic frameworks (MOFs) is an emerging strategy for creating highly active and selective heterogeneous catalysts. mdpi.com By using squaramide-functionalized organic molecules as the linkers in MOF construction, the catalytic sites become an intrinsic part of the framework's structure. materials-science.inforsc.org This approach offers several advantages: it prevents the self-aggregation that can impede the activity of free squaramide molecules in solution, and it positions the catalytic groups within the well-defined, porous environment of the MOF. acs.orgsemanticscholar.org

The confinement of the squaramide within the MOF's pores can influence catalytic selectivity by imposing steric constraints on substrates and transition states. materials-science.info Research has shown that incorporating a squaramide into a Zr-based MOF like UiO-67 can dramatically accelerate reactions such as the Friedel-Crafts reaction between indole (B1671886) and β-nitrostyrene, demonstrating catalytic activity that is absent in the free, un-immobilized squaramide derivative. acs.orgnorthwestern.edu The performance and selectivity of these MOF-based catalysts can be tuned by varying the MOF topology and the density of squaramide incorporation. materials-science.infosemanticscholar.org

Materials Science and Engineering

Building Blocks for Crystalline Molecular Frameworks

The this compound unit is a valuable building block for the construction of crystalline molecular frameworks due to its rigid structure and defined hydrogen-bonding capabilities. mdpi.com These features allow for the programmed assembly of ordered, porous materials.

In the field of materials science, the primary application of this compound as a building block is in the synthesis of metal-organic frameworks (MOFs). mdpi.com To be incorporated into a MOF, the squaramide core is typically functionalized with linker groups, such as carboxylic acids, that can coordinate with metal ions or clusters to form the extended network of the framework. materials-science.inforsc.org

One-, Two-, and Three-Dimensional Network Architectures

The ability of this compound and its derivatives, broadly known as squaramides, to form predictable hydrogen-bonding patterns is a cornerstone of their application in constructing ordered supramolecular architectures. The parent compound itself, with its four primary sites for hydrogen bonding, has the potential to form extensive networks.

While detailed studies on the self-assembly of the unsubstituted this compound are limited, the principles derived from its derivatives are highly informative. Squaramides are known to self-assemble into one-dimensional tapes or chains through robust N-H···O hydrogen bonds. These chains can further interact through weaker interactions to form two- and three-dimensional networks. For instance, in a hydrated salt of the related squaric acid with piperazine (B1678402), two-dimensional nets are formed through O-H···O hydrogen bonds, which are then linked into a three-dimensional framework by piperazine cations. researchgate.net This highlights the potential of the core cyclobutane-dione structure to participate in complex, higher-dimensional networks.

Crystal Engineering for Controlled Solid-State Properties

Crystal engineering, the design and synthesis of crystalline solids with desired properties, heavily relies on understanding and controlling intermolecular interactions. The rigid and predictable geometry of the this compound core makes it an attractive synthon in this field.

Optimization of Molecular Packing

The way molecules pack in a crystal lattice dictates many of the material's bulk properties. The planar nature of the this compound ring system, coupled with its hydrogen bonding capabilities, allows for the formation of well-defined and often densely packed structures. The optimization of molecular packing is crucial for applications such as organic semiconductors, where efficient charge transport is dependent on close intermolecular contacts. While specific crystallographic data on the unsubstituted this compound is not extensively detailed in the provided results, the study of its derivatives provides insight into how modifications to the amino groups can be used to tune the packing arrangement and, consequently, the solid-state properties.

Polymeric Systems and Uncharged Networks

The bifunctional nature of this compound, with its two reactive amino groups, makes it a suitable monomer for the synthesis of polymeric materials. Its precursor, squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione), is used to synthesize squarate dianions, which are building blocks for creating uncharged polymeric networks. sigmaaldrich.com These ordered structures have potential applications in catalysis, nonlinear optics, and molecular recognition. sigmaaldrich.com

By reacting this compound with appropriate difunctional comonomers, a variety of polymers can be synthesized. For instance, condensation with diacyl chlorides or diisocyanates would lead to the formation of polyamides and polyureas, respectively. The rigid cyclobutane-dione unit incorporated into the polymer backbone would impart specific conformational constraints and potential for inter-chain hydrogen bonding, influencing the material's thermal and mechanical properties.

Applications in Organic Electronic Materials

The delocalized π-system of the this compound ring and its derivatives has led to their investigation for applications in organic electronic materials. The electronic properties of the core structure can be tuned by substitution on the amino groups. While research on the parent compound is not as prevalent, related dione (B5365651) structures like indane-1,3-dione are recognized as electron-accepting moieties and have been incorporated into molecules for various electronic applications. mdpi.com The potential for this compound to act as a component in charge-transfer complexes or as a building block for conductive polymers remains an area of interest.

Organic Transformations and Synthetic Applications

This compound serves as a versatile precursor in organic synthesis. Its amino groups can undergo a variety of reactions, allowing for the construction of more complex molecules. A significant application is in the synthesis of heterocyclic compounds.

One of the primary reactions of 1,2-diamines is their condensation with 1,2-dicarbonyl compounds to form pyrazine (B50134) rings. jlu.edu.cn Similarly, this compound can be expected to react with 1,2-diketones to yield novel heterocyclic systems containing a pyrazine ring fused to the cyclobutane (B1203170) core.

Furthermore, the amino groups can be acylated, alkylated, or arylated to produce a wide range of squaramide derivatives. These derivatives have found applications in medicinal chemistry, for example, as CXCR2 antagonists. nih.gov The synthesis of these derivatives typically involves the reaction of this compound with appropriate electrophiles.

Annulation Reactions for Cyclic Framework Construction

The rigid and reactive core of cyclobutene-1,2-dione derivatives serves as an excellent platform for annulation reactions, enabling the construction of various fused cyclic and heterocyclic systems. While research often highlights derivatives like 3,4-dihydroxy-3-cyclobutene-1,2-dione (B22372) (squaric acid), the underlying principles extend to its amino-substituted analogues. These reactions leverage the electrophilic nature of the carbonyl carbons and the potential for the four-membered ring to undergo ring-opening or expansion, leading to more complex polycyclic structures.

A key strategy involves the reaction of cyclobutenedione derivatives with dienes or other bidentate nucleophiles. For instance, methods have been developed for constructing fused dihydrobenzocyclobutene-1,2-diones and benzocyclobutene-1,2-diones by reacting a related cyclobutene-1,2-dione with a 1,2-bis(methylene)carbocycle, which acts as a diene in a formal [4+2] cycloaddition. researchgate.net This approach allows for the creation of intricate, fused ring systems that are foundational to many biologically active molecules and advanced materials. The technology starting from squaric acid has been developed to construct a variety of bioactive heterocycles. researchgate.net

| Starting Material Class | Reactant Type | Resulting Framework | Reference |

| 3-Chloro-3-cyclobutene-1,2-dione | 1,2-Bis(methylene)carbocycles | Linearly-Fused Dihydrobenzocyclobutene-1,2-diones | researchgate.net |

| Squaric Acid Derivatives | Heteroatom-containing functional groups | Bioactive Heterocycles | researchgate.net |

Strategic Integration into Complex Molecular Architectures

The this compound scaffold has been strategically integrated into complex molecules designed for specific biological targets. Its ability to act as a rigid linker and present substituents in a well-defined spatial orientation is highly advantageous in drug discovery.

A notable application is in the development of chemokine receptor antagonists. nih.govresearchgate.net Researchers have synthesized novel series of 3,4-diaminocyclobut-3-ene-1,2-diones that exhibit potent inhibitory activity against the CXCR2 receptor, which is involved in inflammatory responses. nih.gov In these complex architectures, the central dione core is typically substituted with different, often heteroaryl, groups to optimize binding affinity and functional activity. researchgate.netnih.gov

Comprehensive structure-activity relationship (SAR) studies have been conducted on these compounds to explore how different substituents on the core structure affect their biological profile. researchgate.netnih.gov For example, the introduction of various heterocyclic systems and modifications to the substitution pattern around them have been shown to dramatically influence binding affinities for both CXCR2 and CXCR1 receptors, as well as their oral availability in preclinical studies. researchgate.netnih.gov The furyl class of derivatives, particularly those with halo-substitutions, were identified as having superior binding and functional activity. nih.gov

| Compound Class | Target Receptors | Key Structural Feature | Research Finding | Reference |

| 3,4-Diaminocyclobut-3-ene-1,2-diones | CXCR2 | Varied substitutions on the diamino core | Potent inhibitory activity of IL-8-mediated chemotaxis. | nih.gov |

| Heteroaryl-substituted derivatives | CXCR2/CXCR1 | Furyl and other heterocyclic groups | Substitution pattern significantly impacts binding affinity and oral exposure. | researchgate.netnih.gov |

Exploration of Bioisosteric Replacements in Chemical Design

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity or pharmacokinetic profile, is a cornerstone of modern medicinal chemistry. The squaric acid and this compound framework has emerged as a successful bioisostere for several key functional groups.

The cyclobutenedione moiety is considered a versatile bioisostere, particularly for carboxylates and amides. researchgate.net Its derivatives, known as squaramides, have been explored as bioisosteric replacements in various contexts. researchgate.net For instance, 3-cyclobutene-1,2-dione (B1210473) has been successfully employed as an achiral α-amino acid bioisostere in the design of potent N-methyl-d-aspartate (NMDA) receptor antagonists. capes.gov.br This application demonstrates the utility of the core structure in mimicking the geometry and electronic properties of an amino acid, a fundamental component of peptides and proteins. researchgate.netcapes.gov.br This bioisosteric concept has been extended to a variety of heterocycle-containing squaramides, which are investigated as bioactive compounds. researchgate.net

| Original Functional Group | Bioisosteric Replacement | Application Example | Reference |

| α-Amino Acid | 3-Cyclobutene-1,2-dione moiety | Design of NMDA receptor antagonists. | capes.gov.br |

| Acid part of an amino acid | Squaric acid / Squaramide | General concept for creating bioactive conjugates. | researchgate.net |

Vii. Structure Activity Relationship Sar Studies and Design Principles

General Principles of SAR in Cyclobutane-1,2-dione Derivatives

The cyclobutane-1,2-dione core, a derivative of squaric acid, serves as a versatile scaffold in drug design. Its unique structural and electronic properties, including a planar, four-membered ring with pseudo-aromatic character, make it an attractive starting point for developing inhibitors of various biological targets. nih.gov The ability of the squaramide group, a key feature in many derivatives, to act as both a hydrogen bond donor and acceptor is a significant factor in its molecular recognition capabilities. chemicalbook.com

Structure-activity relationship (SAR) studies of cyclobutane-1,2-dione derivatives aim to understand how modifications to the chemical structure influence biological activity. A central principle is the role of the cyclobutane (B1203170) ring as a bioisostere, a substituent that retains the essential biological activity of the group it replaces. For instance, the cyclobutane-1,2-dione moiety has been successfully employed as a surrogate for carboxylic acids and phosphate (B84403) groups. nih.govnih.gov This isosteric replacement can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and better membrane permeability.

The geometry and rigidity of the cyclobutane-1,2-dione scaffold are crucial for its interaction with biological targets. The planarity of the ring system, combined with the defined orientation of its substituents, allows for precise positioning within the active site of an enzyme or receptor. researchgate.netarkat-usa.org This structural rigidity helps to minimize the entropic penalty upon binding, potentially leading to higher affinity.

Furthermore, the electronic nature of the cyclobutane-1,2-dione core plays a vital role. The two carbonyl groups create a polarized system that can engage in strong electrostatic and hydrogen bonding interactions. chemicalbook.com The pseudo-aromaticity of the squarate dianion, formed upon deprotonation, contributes to the high acidity of squaric acid and influences the electronic properties of its derivatives. chemicalbook.com

Influence of Substituent Effects on Chemical Function

The chemical function and biological activity of 3,4-diaminocyclobutane-1,2-dione derivatives are profoundly influenced by the nature and position of substituents on the core structure. These substituent effects can be broadly categorized into electronic and steric effects.

Electronic Effects:

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in understanding these electronic effects. articleted.com By calculating parameters like electron affinity and ionization potential, researchers can predict how different substituents will impact the molecule's reactivity and interaction with biological targets. articleted.com For example, in the design of inhibitors for protein tyrosine phosphatases, the electronic nature of aryl substituents on squaric acid derivatives was found to be a key determinant of their inhibitory potency. nih.gov

Steric Effects:

The size and shape of substituents introduce steric hindrance, which can dictate the preferred conformation of the molecule and influence its ability to bind to a target. In some cases, bulky substituents can enhance selectivity by preventing the molecule from binding to off-target proteins with smaller binding pockets. However, excessive steric bulk can also hinder binding to the desired target.